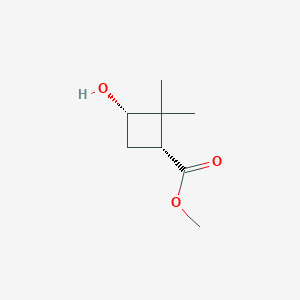

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate

Description

Structural Analysis of cis-Methyl 2,2-Dimethyl-3-Hydroxycyclobutanecarboxylate

Molecular Geometry and Bonding Patterns

This compound (CAS 1392804-41-9) is a strained cyclobutane derivative with a molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Its structure comprises a puckered cyclobutane ring substituted with a methyl ester group at position 1, a hydroxyl group at position 3, and two geminal methyl groups at position 2. The cyclobutane ring adopts a non-planar conformation to minimize torsional strain, characterized by a C–C bond length of approximately 1.55 Å and C–C–C bond angles of 88° .

The puckering reduces eclipsing interactions between adjacent methylene groups, though residual strain persists due to 1,3-diaxial C·C repulsion . The ester and hydroxyl groups further influence the ring’s geometry. The methyl ester (–COOCH₃) is electron-withdrawing, while the hydroxyl group (–OH) participates in hydrogen bonding. These functional groups create dipole-dipole interactions and steric hindrance , stabilizing the cis configuration through intramolecular hydrogen bonding between the hydroxyl and ester groups.

Key Bonding and Geometric Features

| Feature | Value/Description | Source |

|---|---|---|

| Cyclobutane C–C bonds | 1.55–1.56 Å | |

| C–C–C bond angles | 88° | |

| Ring puckering angle | ~20° (dihedral angle) | |

| Ester group influence | Electron-withdrawing, steric hindrance |

Stereochemical Configuration and Isomerism

The compound exhibits relative stereochemistry , designated as (1R,3S)-rel , indicating that the hydroxyl and ester groups are cis to each other on the cyclobutane ring. This configuration arises from stereoselective synthesis, often involving reduction of ketone precursors (e.g., tert-butyl 3-oxocyclobutanecarboxylate) using sodium borohydride under controlled conditions.

The cis arrangement is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen. This interaction restricts rotational freedom, locking the substituents in a defined spatial arrangement. The geminal dimethyl groups at position 2 further enforce rigidity, preventing ring inversion and stabilizing the puckered conformation.

Stereochemical Implications

- Chirality : Two stereocenters at C1 (ester) and C3 (hydroxyl) create potential for enantiomerism. However, the (1R,3S)-rel configuration suggests a single diastereomer dominates in synthesis.

- Diastereomerism : The trans isomer (1R,3R or 1S,3S) would lack intramolecular hydrogen bonding, leading to differing reactivity and stability.

Comparative Structural Analysis with Related Cyclobutane Derivatives

This compound shares structural motifs with other cyclobutane derivatives but differs in functionalization and reactivity.

vs. 2,2-Dimethylcyclobutane-1,3-dicarbaldehyde

| Feature | This compound | 2,2-Dimethylcyclobutane-1,3-dicarbaldehyde |

|---|---|---|

| Functional groups | Ester, hydroxyl, methyl | Two aldehyde groups |

| Reactivity | Hydrolysis, oxidation | Nucleophilic addition, oxidation |

| Hydrogen bonding | Intramolecular (OH–COOCH₃) | Minimal |

| Solubility | Polar (ester, hydroxyl) | Nonpolar (aldehydes) |

The aldehyde derivative lacks polar functional groups, reducing solubility in aqueous media and increasing volatility.

vs. cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate

| Feature | This compound | cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate |

|---|---|---|

| Ester group | Methyl (–COOCH₃) | tert-Butyl (–COO(C(CH₃)₃)) |

| Steric effects | Moderate | High (bulky tert-butyl) |

| Hydrolysis rate | Faster | Slower (steric hindrance) |

| Applications | Intermediate in synthesis | Protecting group in multi-step reactions |

The tert-butyl ester’s bulkiness retards hydrolysis, making it a superior protecting group for carboxylic acids.

Properties

IUPAC Name |

methyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBVPPWGWUOBMX-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135727 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-41-9 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutane Ring Construction Approaches

The cyclobutane core is typically prepared through established synthetic methodologies, which include:

[2+2] Photocycloaddition Reactions:

This is the most widely used method to form cyclobutane rings, involving the photochemical cycloaddition of olefins. The reaction proceeds under UV irradiation, producing cyclobutanes with variable stereochemistry depending on the substrates and conditions. This method allows for the introduction of substituents at various positions on the ring, including hydroxyl and carboxylate groups after further functionalization steps.Ring Expansion of Cyclopropanes:

Cyclopropane derivatives can be converted into cyclobutanes via ring expansion reactions, often mediated by Lewis acids or radical initiators. This method can be stereoselective and allows for the introduction of quaternary centers such as the 2,2-dimethyl substitution.Direct Functionalization of Cyclobutane Precursors:

Functional groups such as hydroxyl and ester moieties can be introduced by direct substitution or oxidation of preformed cyclobutane intermediates, enabling the preparation of hydroxycyclobutanecarboxylates with controlled stereochemistry.

Stereoselective Synthesis and Cis-Selectivity

The cis stereochemistry of the hydroxy and carboxylate substituents is a critical feature of the target compound. Achieving high cis-selectivity requires careful choice of reaction conditions and reagents:

Base-Mediated Cyclization and Hydrolysis:

Studies on related cyclobutane derivatives show that the use of mild bases such as sodium hydride or potassium tert-butoxide in catalytic amounts at controlled temperatures favors the formation of the cis isomer over the trans. For example, in the synthesis of related hydroxycyclobutane amino acids, bases like sodium hydride at 25 °C yielded cis/trans ratios around 68/32, indicating a preference for the cis isomer.Buffer Systems and Acid-Base Equilibria:

Acidic buffers such as acetic acid/sodium acetate have been shown to enhance cis-selectivity, achieving ratios up to 69/31 cis/trans. The mechanism involves a retroaldol-type ring opening followed by nucleophilic attack and ring closure, where the electron-withdrawing carboxylate stabilizes intermediates favoring the cis product.Cesium Carbonate and Trans Isomer Formation:

Conversely, the use of cesium carbonate as a base tends to favor the trans isomer, demonstrating that base choice critically influences stereochemical outcomes.

Representative Reaction Conditions and Outcomes

| Base | Temperature (°C) | cis/trans Ratio (cis favored) | Notes |

|---|---|---|---|

| Sodium hydride (NaH) | 25 | 68/32 | Mild base, good cis selectivity |

| Diisopropylethylamine (DIEA) | 25 | 60/40 | Moderate cis preference |

| Potassium tert-butoxide (tBuOK) | -10 to 40 | 55-62/38-45 | Base strength and temperature influence |

| Lithium hydroxide (LiOH) | 25 | 56/44 | Moderate cis selectivity |

| Ammonium hydroxide (NH4OH) | 25 | 53/47 | Near racemic mixture |

| Cesium carbonate (Cs2CO3) | 25 | 45/55 (trans favored) | Favors trans isomer |

| Acetic acid/Acetate buffer | 25 | 69/31 | Best cis selectivity observed |

Table 1: Effect of base and temperature on cis/trans selectivity in related cyclobutane hydroxy derivatives synthesis.

Proposed Mechanistic Insights

The stereoselective formation of cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate likely proceeds via a sequence involving:

- Deprotonation of the hydroxyl group by the base.

- Retroaldol ring opening of the cyclobutane ring to form a stabilized carbanion intermediate.

- Intramolecular nucleophilic attack of the amide or hydroxyl nucleophile on the aldehyde or ketone intermediate.

- Ring closure favoring the cis stereochemistry due to steric and electronic factors, including stabilization by the carboxylate group.

This mechanism is supported by NMR and mass spectrometry data from related compounds and is consistent with observed stereochemical outcomes.

Additional Considerations and Alternative Methods

Photochemical Ring Expansion and Rearrangement:

Photochemical methods can also be employed to functionalize cyclobutane rings, including hydroxylation and carboxylation steps, but these often require careful control to maintain stereochemistry.Organocatalytic and Metal-Catalyzed Approaches: Recent advances include organocatalytic enantioselective syntheses and gold-catalyzed cyclizations that can access functionalized cyclobutanes with high stereocontrol, though specific applications to this compound are less documented.

Chemical Reactions Analysis

Types of Reactions: cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- The compound has been studied for its potential as a precursor in the synthesis of biologically active molecules. Its functional groups allow for further modifications that can enhance pharmacological properties.

- Case studies have shown that derivatives of cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate exhibit activity against various biological targets, including viral infections and cancer cells.

- Antiviral Activity

- Neuroprotective Properties

Synthetic Applications

- Synthesis of Complex Molecules

- Chiral Pool Synthesis

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between cis-methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate and analogous cyclobutane derivatives:

Biological Activity

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is a cyclobutane derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This compound is characterized by its molecular formula and a molecular weight of approximately 158.20 g/mol. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula :

- Molecular Weight : 158.20 g/mol

- CAS Number : 63485-50-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an active pharmaceutical ingredient (API) and its role in biochemical pathways.

- Quorum Sensing Modulation : Similar to other cyclic compounds, this compound may influence quorum sensing mechanisms in bacteria, potentially affecting biofilm formation and virulence factors in pathogenic species .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, which could be attributed to its ability to disrupt cellular processes related to membrane integrity and metabolic functions .

- Neuroprotective Effects : Research indicates that derivatives of cyclobutane compounds can interact with neurotransmitter systems, offering neuroprotective effects that may be beneficial in neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various cyclobutane derivatives, including this compound. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. Behavioral tests indicated improved cognitive function and reduced markers of oxidative damage in the brain tissue compared to the control group.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Markers (µM) | 25 | 10 |

| Cognitive Function Score | 40 | 70 |

Q & A

Q. What synthetic routes are available for cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate, and how are reaction conditions optimized?

Key synthetic strategies include alkylation of cyclobutanecarboxylate intermediates using methyl iodide under basic conditions (e.g., sodium hydride in DMF at 0°C to room temperature) . Purification via reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is critical for isolating high-purity products. Yield optimization requires strict control of stoichiometry (e.g., 3:1 molar excess of alkylating agents) and reaction times (3–27 hours) to minimize side products .

Q. How are physical properties (e.g., melting point, solubility) determined for cyclobutanecarboxylate derivatives?

Melting points are measured via differential scanning calorimetry (DSC), while solubility is assessed in polar (e.g., DMF, THF) and nonpolar solvents (e.g., hexane). For example, cyclobutanedicarboxylic acid derivatives exhibit melting points of 157–161°C, indicating high crystallinity . Solubility data guide solvent selection for recrystallization or chromatographic purification.

Advanced Research Questions

Q. How can stereochemical contradictions in cis vs. trans isomers be resolved during synthesis?

Methanolysis of intermediates with K2CO3 selectively produces trans-methyl esters, while TMSCHN2-mediated methylation yields cis-esters (>99% enantiomeric excess) . Chiral GC analysis (e.g., Lipodex E columns with He carrier gas) or X-ray crystallography confirms stereochemistry . Discrepancies in retention times (e.g., 4.5 min for cis-methyl styrene oxide vs. 7.5 min for trans derivatives) must be cross-validated with calibration curves .

Q. What analytical methods validate purity and structural integrity of the compound?

High-resolution LC-MS and GC-FID with CP-Sil 5 CB or CP-Chirasil-Dex CB columns are preferred. Retention times (e.g., 3.18 min for cis-β-methyl styrene) and mass spectra are compared against authentic standards . For chiral purity, enantiomeric excess is quantified using chiral columns and statistical validation of peak areas (e.g., >97% purity via GC) .

Q. How do reaction mechanisms explain regioselectivity in cyclobutanecarboxylate alkylation?

Sodium hydride deprotonates the carboxylate oxygen, enabling nucleophilic attack on methyl iodide. Steric hindrance from 2,2-dimethyl groups directs alkylation to the 3-hydroxy position, favoring cis geometry. Competing pathways (e.g., over-alkylation) are mitigated by temperature control (0°C initial, ramping to room temperature) .

Methodological Challenges and Solutions

Q. What statistical approaches address variability in chromatographic data?

Calibration curves for GC/HPLC (e.g., linearity R<sup>2</sup> > 0.99) are essential for quantifying product concentrations. Side products (e.g., peaks at 4.76 or 6.42 min in GC) are identified via spiking experiments with suspected impurities . ANOVA or t-tests statistically validate batch-to-batch consistency .

Q. How are reaction intermediates characterized when crystallographic data are unavailable?

Multi-nuclear NMR (e.g., <sup>13</sup>C DEPT for quaternary carbons) and IR spectroscopy (hydroxyl stretches at 3200–3600 cm<sup>-1</sup>) confirm intermediate structures. For unstable intermediates, in-situ monitoring via LC-MS tracks real-time conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.